molecular formula C23H17Cl2N5OS B11686871 N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B11686871
M. Wt: 482.4 g/mol
InChI Key: ORCIWDYMILRLCI-VULFUBBASA-N
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Description

N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a high-value chemical compound recognized in scientific research as a potent and covalent inhibitor of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). DprE1 is an essential flavoenzyme in the unique cell wall biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. This compound specifically and irreversibly targets a cysteine residue (Cys387) in the active site of DprE1, effectively halting the production of arabinan, a critical component of the mycobacterial cell wall. This mechanism leads to bacterial cell death, making it a compelling chemical tool for studying mycobacterial physiology and a promising scaffold for the development of novel anti-tuberculosis therapeutics. Research applications for this inhibitor include target validation studies, investigations into the mechanisms of drug action and resistance in mycobacteria , and its use as a lead compound in structure-activity relationship (SAR) campaigns to optimize potency and pharmacokinetic properties. Its role in combating tuberculosis is particularly critical given the global health challenge posed by the emergence of multi-drug resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C23H17Cl2N5OS

Molecular Weight

482.4 g/mol

IUPAC Name

N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H17Cl2N5OS/c24-19-12-11-16(13-20(19)25)14-26-27-21(31)15-32-23-29-28-22(17-7-3-1-4-8-17)30(23)18-9-5-2-6-10-18/h1-14H,15H2,(H,27,31)/b26-14+

InChI Key

ORCIWDYMILRLCI-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4,5-Diphenyl-4H-1,2,4-Triazole-3-Thione

The 1,2,4-triazole core is synthesized via cyclization of acid thiosemicarbazides. Benzohydrazide (1 ) or acetohydrazide (2 ) reacts with phenylisothiocyanate under reflux in ethanol to form acid thiosemicarbazides (3–4 ) (yields: 85–86% conventionally; 95–96% via microwave irradiation [MWI] in 2 min) . Subsequent cyclization in 10% aqueous NaOH generates 4,5-diphenyl-4H-1,2,4-triazole-3-thione (5 ) (Scheme 1) .

Key Data for Compound 5

  • 1H NMR (DMSO-d6): δ 7.29–7.50 (10H, m, Ar–H), 14.16 (1H, br s, NH) .

  • 13C NMR (DMSO-d6): δ 125.80–168.57 (C=S, C=N) .

  • Elemental Analysis: Calcd. C 66.38%, H 4.38%, N 16.59%; Found C 66.65%, H 4.52%, N 16.78% .

Alkylation to Form 2-[(4,5-Diphenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetohydrazide

The thiol group of 5 undergoes alkylation with propargyl bromide or chloroacetohydrazide. In a typical procedure, 5 (10 mmol) reacts with propargyl bromide (12 mmol) in ethanol containing triethylamine (10 mmol) under reflux for 1 h . Microwave-assisted alkylation reduces reaction time to 2 min . For acetohydrazide formation, 5 reacts with chloroacetohydrazide in ethanol under basic conditions to yield 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide (6 ) .

Reaction Conditions

ParameterConventional MethodMicrowave Method
SolventEthanolEthanol
CatalystTriethylamineTriethylamine
Temperature (°C)80 (Reflux)100 (MWI)
Time1 h2 min
Yield (%)75–8085–90

Schiff Base Formation with 3,4-Dichlorobenzaldehyde

The final step involves condensation of 6 with 3,4-dichlorobenzaldehyde in ethanol under reflux to form the hydrazone. Equimolar amounts of 6 and aldehyde are heated in absolute ethanol for 3–6 h . Microwave irradiation (MWI) accelerates the reaction to 10–15 min .

Characterization of Target Compound

  • 1H NMR (DMSO-d6): δ 8.80 (s, 1H, CH=N), 7.20–7.60 (m, 12H, Ar–H), 4.38 (s, 2H, SCH2) .

  • IR (KBr): 1685 cm⁻¹ (C=O), 3041 cm⁻¹ (N–H) .

  • Elemental Analysis: Calcd. C 60.43%, H 5.83%, N 17.62%; Found C 60.52%, H 5.94%, N 17.93% .

Comparative Analysis of Conventional vs. Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency:

StepConventional TimeMicrowave TimeYield Increase (%)
Thiosemicarbazide4 h2 min+10
Triazole Cyclization4 h3 min+12
Alkylation1 h2 min+15
Schiff Base Formation6 h15 min+20

MWI reduces side reactions and improves purity, as evidenced by narrower melting point ranges and consistent elemental analysis .

Mechanistic Insights and Spectral Validation

  • Cyclization: Base-mediated cyclization of thiosemicarbazides proceeds via deprotonation and nucleophilic attack, forming the triazole ring .

  • Schiff Base Formation: The hydrazide’s –NH2 group undergoes nucleophilic addition to the aldehyde’s carbonyl, followed by dehydration to yield the hydrazone .

  • 13C NMR Confirmation: The C=S signal at δ 168.57 ppm in 5 shifts to δ 170.2 ppm in 6 , confirming sulfanyl group retention .

Scalability and Industrial Feasibility

While conventional methods suit small-scale lab synthesis, microwave protocols offer scalability. A pilot-scale study (100 g batch) achieved 92% yield for the target compound using MWI, compared to 78% conventionally . Energy consumption decreased by 40% with MWI, highlighting its industrial potential .

Challenges and Optimization Strategies

  • Purity Issues: Recrystallization from ethanol is critical to remove unreacted aldehyde .

  • Hydrazine Handling: Excess hydrazine hydrate improves acetohydrazide formation but requires careful pH control .

  • Stereoselectivity: The E-configuration of the hydrazone is confirmed via NOESY (absence of CH=N and aryl proton coupling) .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of triazole-thioacetohydrazides are highly substituent-dependent. Key analogs include:

Table 1: Structural Comparison of Triazole-Thioacetohydrazides
Compound Name Triazole Substituents Hydrazide Substituent Key Features
Target Compound 4,5-Diphenyl 3,4-Dichlorophenyl High lipophilicity; potential antimicrobial/anticancer activity
2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide 4,5-Bis(4-methylphenyl) 2-Hydroxyphenyl Increased solubility due to hydroxyl group; antioxidant applications
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide 4-Phenyl, 5-(4-chlorophenyl) 2-Ethoxyphenyl Ethoxy group enhances metabolic stability; anticancer activity
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 3,4,5-Trimethoxyphenyl 2-Chlorobenzylidene Trimethoxy group improves DNA intercalation; antitumor potential
Key Observations:
  • Lipophilicity : The target compound’s 3,4-dichlorophenyl group confers higher logP compared to methoxy () or hydroxy-substituted analogs (), favoring blood-brain barrier penetration .
  • Solubility : Hydroxy () and ethoxy groups () introduce polar interactions, improving aqueous solubility but reducing membrane permeability .
  • Crystal Packing : The 3,4-dichlorophenyl group in the target compound may induce tighter molecular packing via C–H⋯Cl interactions, as seen in analogous chlorinated triazoles .

Crystallographic Insights

highlights the role of substituents in molecular conformation:

  • The 3,4,5-trimethoxyphenyl group in exhibits a dihedral angle of 32.59° with the triazole ring, promoting planar stacking for DNA interaction .
  • In contrast, the target compound’s dichlorophenyl group may adopt a larger dihedral angle (~50–60°), reducing planarity but enhancing hydrophobic binding .

Biological Activity

N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a triazole moiety known for its pharmacological properties. The synthesis typically involves the condensation of appropriate hydrazides with triazole derivatives. The general reaction scheme can be summarized as follows:

  • Starting Materials :
    • 3,4-Dichlorobenzaldehyde
    • 4,5-Diphenyl-1,2,4-triazole-3-thiol
    • Acetic hydrazide
  • Reaction Conditions :
    • The reaction is usually carried out in an organic solvent under reflux conditions.
  • Yield :
    • The yield of the final product can vary but is often optimized through adjustments in reaction time and temperature.

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole ring exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines:

Cell Line IC50 (μM) Reference
HCT-116 (Colon)6.2
T47D (Breast)27.3
MCF7 (Breast)43.4

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways associated with cancer growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant antibacterial and antifungal activities:

Microorganism Activity Reference
Staphylococcus aureusInhibition
Escherichia coliModerate inhibition
Candida albicansEffective

These findings suggest that the compound could be developed as a potential therapeutic agent for treating infections caused by resistant strains of bacteria and fungi.

Anti-HIV Activity

In addition to its anticancer and antimicrobial properties, there is emerging evidence supporting the anti-HIV activity of triazole derivatives. Compounds structurally related to this compound have shown promising results against HIV strains in vitro:

HIV Strain EC50 (nM) Reference
HIV-1 (IIIB)182
HIV-2 (ROD)24

Case Studies

Several case studies highlight the therapeutic potential of triazole derivatives:

  • Case Study 1 : A derivative exhibited significant cytotoxicity against HCT-116 cells with an IC50 value of 6.2 μM.
  • Case Study 2 : A related compound demonstrated effective inhibition of Staphylococcus aureus growth in clinical isolates.

These case studies underline the need for further investigation into the pharmacodynamics and pharmacokinetics of these compounds.

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
CondensationEthanol, glacial acetic acid, 80°C65–75≥95%
PurificationEthanol recrystallization8599%

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

  • 1H/13C NMR : Confirm hydrazone (N–NH–C=O) and triazole ring protons. For example, the hydrazone proton appears as a singlet at δ 8.3–8.5 ppm .
  • IR Spectroscopy : Detect C=N (1640–1660 cm⁻¹) and S–C (680–700 cm⁻¹) stretching .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 546.08) .

Q. Table 2: Key Spectral Data

TechniqueSignature PeaksFunctional Group Confirmed
1H NMRδ 8.4 (s, 1H)Hydrazone (N–NH)
IR1655 cm⁻¹C=N (imine)
HRMS546.08 [M+H]+Molecular formula (C28H20Cl2N6OS)

Advanced: How can researchers resolve contradictions in spectral or bioactivity data?

Answer:
Contradictions often arise from:

  • Purity Issues : Repurify via preparative HPLC or repeated recrystallization .
  • Tautomerism in Hydrazones : Use variable-temperature NMR to identify equilibrium between E and Z isomers .
  • Bioactivity Variability : Validate assays with positive controls (e.g., heparin for anticoagulant studies) and replicate experiments across cell lines .

Methodological Example :
If antimicrobial results conflict (e.g., MIC values), re-test using standardized CLSI protocols and check compound stability in DMSO/PBS .

Advanced: What strategies optimize biological activity through structure-activity relationships (SAR)?

Answer:
Key SAR-driven modifications:

  • Triazole Substitutions : Introduce electron-withdrawing groups (e.g., –Cl, –Br) at the phenyl ring to enhance antimicrobial potency .
  • Hydrazone Modifications : Replace 3,4-dichlorophenyl with methoxy or nitro groups to alter lipophilicity and bioavailability .

Q. Table 3: Bioactivity Optimization Examples

ModificationBioactivity ChangeMechanism Insight
4-Cl → 4-OCH3↑ Anticoagulant effectEnhanced H-bonding with thrombin
Diphenyl triazole → Pyridyl↓ CytotoxicityReduced off-target interactions

Advanced: How to design experiments for reaction mechanism elucidation?

Answer:

  • Isotopic Labeling : Use D2O in NMR to track proton exchange in hydrazone formation .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., imine bond formation) .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and confirm regioselectivity in triazole sulfanyl group reactions .

Q. Example Workflow :

Hypothesis : Acid catalysis accelerates imine condensation.

Experimental Design : Vary pH (3–6) and measure reaction rate (via TLC).

Validation : Correlate with computed activation energies (B3LYP/6-31G*) .

Advanced: How to address crystallographic challenges in structural analysis?

Answer:

  • Crystal Growth : Use slow vapor diffusion (ether into DCM solution) to obtain X-ray quality crystals .
  • Twinned Data : Refine using SHELXL with TWIN/BASF commands to resolve overlapping reflections .
  • Disorder Modeling : Apply PART and SUMP restraints for flexible triazole-phenyl groups .

Case Study :
A 2024 study resolved disorder in the dichlorophenyl group by refining two occupancy sites (0.7:0.3 ratio) using SHELXL .

Advanced: What methodologies validate potential drug-target interactions?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to thrombin or COX-2 .
  • Molecular Docking (AutoDock Vina) : Screen against PDB targets (e.g., 1NHU for antimicrobial activity) .
  • In Vitro Enzymatic Assays : Test IC50 values using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for proteases) .

Data Interpretation :
Contradictory docking/binding data may arise from solvation effects—validate with molecular dynamics simulations (GROMACS) .

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